Cas no 1286695-54-2 (1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea)

1-(2-Chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic compound featuring a urea linkage integrated with a 1,3,4-oxadiazole and a 2,4-dimethylthiazole moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The chlorophenyl group enhances lipophilicity, while the oxadiazole-thiazole combination may contribute to metabolic stability and binding affinity. This compound is of interest in pharmaceutical research for its ability to interact with biological targets, offering a basis for the development of novel therapeutic agents. Its synthetic versatility allows for further derivatization to optimize pharmacokinetic properties.
1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea structure
1286695-54-2 structure
商品名:1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea
CAS番号:1286695-54-2
MF:C14H12ClN5O2S
メガワット:349.795379638672
CID:6022451
PubChem ID:49736951

1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea
    • 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
    • CCG-336945
    • 1286695-54-2
    • AKOS024528118
    • 1-(2-chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea
    • VU0528711-1
    • F5948-0345
    • インチ: 1S/C14H12ClN5O2S/c1-7-11(23-8(2)16-7)12-19-20-14(22-12)18-13(21)17-10-6-4-3-5-9(10)15/h3-6H,1-2H3,(H2,17,18,20,21)
    • InChIKey: XKYCNMDSBFHAQA-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=CC=C1Cl)C(NC1=NN=C(C2SC(C)=NC=2C)O1)=O

計算された属性

  • せいみつぶんしりょう: 349.0400235g/mol
  • どういたいしつりょう: 349.0400235g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5948-0345-10μmol
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5948-0345-10mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
10mg
$79.0 2023-09-09
Life Chemicals
F5948-0345-5mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
5mg
$69.0 2023-09-09
Life Chemicals
F5948-0345-20mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
20mg
$99.0 2023-09-09
Life Chemicals
F5948-0345-30mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
30mg
$119.0 2023-09-09
Life Chemicals
F5948-0345-5μmol
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5948-0345-25mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
25mg
$109.0 2023-09-09
Life Chemicals
F5948-0345-2μmol
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5948-0345-15mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
15mg
$89.0 2023-09-09
Life Chemicals
F5948-0345-50mg
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
1286695-54-2
50mg
$160.0 2023-09-09

1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 関連文献

1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylureaに関する追加情報

1-(2-Chlorophenyl)-3-5-(2,4-Dimethyl-1,3-Thiazol-5-yl)-1,3,4-Oxadiazol-2-ylurea: A Comprehensive Overview

The compound 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea is a highly specialized chemical entity with significant potential in the field of biomedical research. This compound is characterized by its unique combination of structural features, including a chlorophenyl group, a thiazole ring, and an oxadiazole core, all of which contribute to its distinctive properties and applications.

Recent studies have highlighted the importance of such compounds in drug discovery and therapeutic development. The presence of the chlorophenyl group in the structure is particularly notable, as it can influence both the pharmacokinetics and the biological activity of the molecule. Additionally, the thiazole ring, which is substituted with 2,4-dimethyl groups, adds another layer of complexity to the compound's profile, potentially enhancing its interaction with biological targets.

The oxadiazole core in this compound is a key structural element that has been extensively studied for its role in modulating various biological pathways. Oxadiazoles are known for their ability to act as ligands or inhibitors in diverse biochemical processes, making them valuable tools in the development of small-molecule drugs. The combination of this oxadiazole core with the other structural components makes the compound a promising candidate for further investigation.

One of the most exciting aspects of 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea is its potential for application in oncology. Recent research has demonstrated that compounds with similar structural motifs can exhibit potent antitumor activity, particularly against certain types of cancer cells. The precise mechanism of action of this compound is still under investigation, but preliminary studies suggest that it may target key enzymes or signaling pathways involved in cell proliferation and apoptosis.

Another area of interest is the potential use of this compound in infectious disease therapy. The structural features of the molecule, particularly the thiazole ring, have been shown to exhibit antimicrobial properties in some cases. This makes it a valuable candidate for further exploration in the context of antibacterial or antifungal drug development.

Furthermore, this compound has demonstrated intriguing activity in central nervous system disorders. Preclinical studies have indicated that it may modulate neurotransmitter systems, suggesting its potential utility in the treatment of conditions such as epilepsy, depression, or schizophrenia. The exact mechanism of action in these contexts is still under active research, but the preliminary findings are highly promising.

The development of 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea has been informed by cutting-edge advancements in medicinal chemistry and pharmacology. The integration of computational modeling techniques, such as molecular docking, has played a crucial role in understanding the interactions between this compound and its biological targets. These insights have guided the optimization of the molecule's structure to enhance both its efficacy and its safety profile.

One of the most notable aspects of this compound is its selectivity. Unlike many broad-spectrum drugs, which can affect multiple pathways and lead to off-target effects, this molecule appears to have a high degree of selectivity for specific biological targets. This makes it particularly valuable in the development of targeted therapies, where specificity is key to minimizing adverse effects.

Recent advancements in crystallography have also contributed significantly to our understanding of this compound's structure and function. X-ray crystallography studies have provided detailed insights into how the molecule interacts with its targets at the atomic level, enabling researchers to refine its design for improved performance.

Looking ahead, there is considerable excitement about the potential applications of 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea in precision medicine. The ability to tailor therapeutic agents to specific genetic or molecular profiles is a rapidly evolving field, and compounds like this one are at the forefront of these advancements.

In conclusion, 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea represents a significant milestone in the field of biomedical research. Its unique structural features, combined with its promising biological activity, position it as a valuable tool in the development of next-generation therapies for a wide range of diseases. As research into this compound continues, there is no doubt that further breakthroughs will be made, unlocking new possibilities in the fight against some of humanity's most challenging health issues.

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